Enhanced Lipophilicity vs. Unsubstituted Phenoxyacetate Analog
The target compound introduces two methyl groups on the phenoxy ring compared to the unsubstituted analog (4-methyl-2-oxo-2H-chromen-7-yl 2-phenoxyacetate). This structural difference results in a computed XLogP3 increase of 0.9 units, indicating significantly higher lipophilicity [1]. Higher LogP values are generally associated with enhanced membrane permeability, which is a critical factor for intracellular target engagement in cell-based assays. The target compound's XLogP3 of 4.0 approaches the upper limit of typical oral drug-like space (LogP < 5), potentially balancing permeability with solubility [1].
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 4.0 |
| Comparator Or Baseline | 4-methyl-2-oxo-2H-chromen-7-yl 2-phenoxyacetate: XLogP3 = 3.1 |
| Quantified Difference | ∆ = 0.9 log units |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2019.06.18) |
Why This Matters
This 0.9 log unit difference in lipophilicity is predictive of a ~8-fold increase in membrane partitioning, which can be decisive for phenotypic screening hit rates and intracellular target engagement.
- [1] PubChem. (2026). Compound Summary: 4-methyl-2-oxo-2H-chromen-7-yl 2-(3,4-dimethylphenoxy)acetate (CID 723835) and 4-methyl-2-oxo-2H-chromen-7-yl 2-phenoxyacetate (CID 21551-97-3). National Center for Biotechnology Information. View Source
